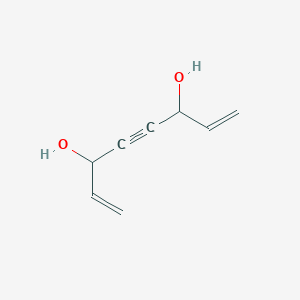
Octa-1,7-dien-4-yne-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-1,7-dien-4-yne-3,6-diol is an organic compound characterized by the presence of both alkyne and diol functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octa-1,7-dien-4-yne-3,6-diol can be synthesized through the reaction of bis(bromomagnesium)acetylene with aldehydes such as acrolein, methacrolein, or tiglic aldehydes in ether. This reaction typically yields the desired compound in approximately 70% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of common reagents and solvents, such as bis(bromomagnesium)acetylene and ether, suggests that the compound can be produced efficiently on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Octa-1,7-dien-4-yne-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
Octa-1,7-dien-4-yne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Octa-1,7-dien-4-yne-3,6-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but with additional methyl groups.
Octa-2,7-dien-4-yne-1,6-diol: Similar structure but with different positioning of double bonds and hydroxyl groups.
Uniqueness
Octa-1,7-dien-4-yne-3,6-diol is unique due to its specific arrangement of alkyne and diol groups, which provides distinct reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
61540-94-1 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
octa-1,7-dien-4-yne-3,6-diol |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)5-6-8(10)4-2/h3-4,7-10H,1-2H2 |
InChI Key |
SRRXMQPHRGZCTN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


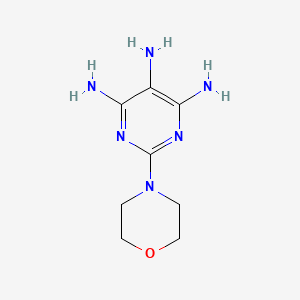
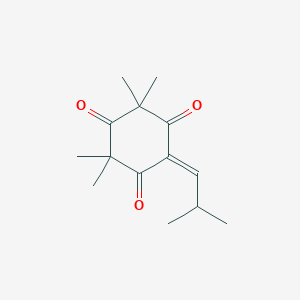
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

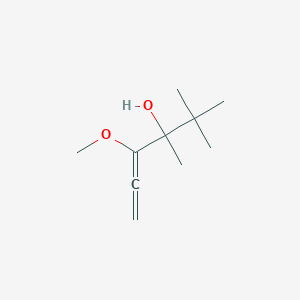
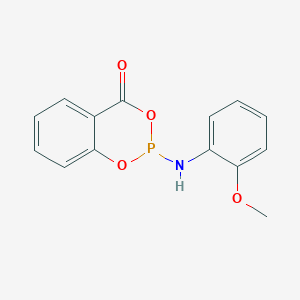

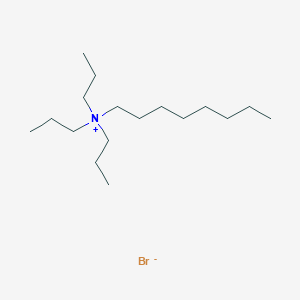
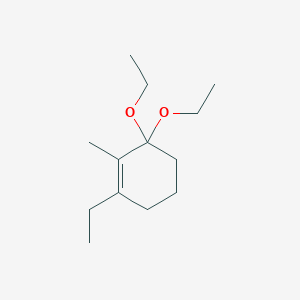
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
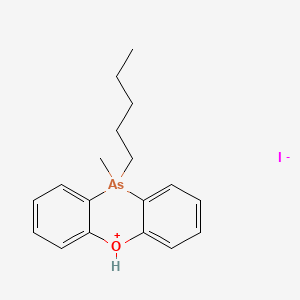
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
